An In-depth Technical Guide to 1-(2-Bromo-4-fluorophenyl)cyclopentanamine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(2-Bromo-4-fluorophenyl)cyclopentanamine: Synthesis, Characterization, and Potential Applications
Introduction
This technical guide provides a comprehensive overview of 1-(2-bromo-4-fluorophenyl)cyclopentanamine, a compound of interest in medicinal chemistry and drug discovery. While a specific Chemical Abstracts Service (CAS) number for this exact molecule is not readily found in public databases, this guide will furnish critical information based on the well-established chemistry of its structural analogs and precursors. For reference, the closely related compound, 1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine , is registered under CAS Number 1897035-52-7 .[1] This guide will delve into a proposed synthetic pathway, expected physicochemical properties, analytical methodologies for characterization, and a discussion of its potential as a building block in the development of novel therapeutics.
The strategic incorporation of fluorine and a cyclopentyl moiety onto an aniline scaffold suggests its potential utility in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of the bromine atom further provides a reactive handle for diverse chemical modifications, making this class of compounds highly attractive for the synthesis of compound libraries.
Physicochemical Properties and Structural Analogs
The properties of 1-(2-bromo-4-fluorophenyl)cyclopentanamine can be inferred from its constituent parts and structurally similar molecules.
| Property | Estimated Value/Information | Rationale |
| Molecular Formula | C₁₁H₁₃BrFN | Based on the chemical structure. |
| Molecular Weight | ~258.13 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar aniline derivatives are often crystalline solids.[2] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Based on the general solubility of substituted anilines and cyclopentane derivatives. |
| Key Precursor | 2-Bromo-4-fluoroaniline | A key starting material for the synthesis of the target compound.[2][3][4] |
| Precursor CAS | 1003-98-1 | The CAS number for 2-Bromo-4-fluoroaniline.[2][4] |
| Precursor Melting Point | 41 °C | A known physical property of 2-Bromo-4-fluoroaniline.[2] |
| Precursor Boiling Point | 221 °C | A known physical property of 2-Bromo-4-fluoroaniline.[3][4] |
Proposed Synthesis Pathway
A plausible and efficient multi-step synthesis for 1-(2-bromo-4-fluorophenyl)cyclopentanamine is proposed, starting from the readily available 2-bromo-4-fluoroaniline. This pathway is designed based on established organic synthesis transformations.
Caption: Proposed multi-step synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopentanamine.
Experimental Protocol
Step 1: Synthesis of 1-Bromo-4-fluoro-2-iodobenzene
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Dissolve 2-bromo-4-fluoroaniline in a suitable acidic aqueous medium (e.g., HCl).
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂) in water to effect diazotization.
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In a separate vessel, prepare a solution of potassium iodide (KI) in water.
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Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases.
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Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-bromo-4-fluoro-2-iodobenzene.
Step 2: Synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopentanol
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Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
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Add a solution of 1-bromo-4-fluoro-2-iodobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
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Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
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Slowly add a solution of cyclopentanone in anhydrous THF.
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After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash, dry, and concentrate to yield the tertiary alcohol.
Step 3: Synthesis of N-(1-(2-Bromo-4-fluorophenyl)cyclopentyl)acetamide
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Dissolve the 1-(2-bromo-4-fluorophenyl)cyclopentanol in acetonitrile.
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Cool the solution in an ice bath and slowly add concentrated sulfuric acid.
-
Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash, dry, and concentrate to afford the amide intermediate.
Step 4: Synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopentanamine
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Reflux the N-(1-(2-bromo-4-fluorophenyl)cyclopentyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid).
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and basify with a strong base (e.g., sodium hydroxide) to a pH > 12.
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Extract the final product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography or crystallization to yield pure 1-(2-bromo-4-fluorophenyl)cyclopentanamine.
Analytical Characterization
A comprehensive analytical approach is necessary to confirm the identity and purity of the synthesized 1-(2-bromo-4-fluorophenyl)cyclopentanamine.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 2-bromo-4-fluorophenyl region, aliphatic protons of the cyclopentyl ring, and a signal for the amine protons. |
| ¹³C NMR | Signals corresponding to the aromatic carbons (with C-F and C-Br splitting) and the aliphatic carbons of the cyclopentyl ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the bromine atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of aromatic and aliphatic groups, and C-F and C-Br stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Applications in Drug Development
The structural motifs present in 1-(2-bromo-4-fluorophenyl)cyclopentanamine are of significant interest in medicinal chemistry.
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Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule.[5]
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Cyclopentyl Group: The cyclopentyl ring introduces a degree of conformational rigidity, which can be beneficial for optimizing binding to a biological target.
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Aryl Amine Moiety: This functional group is a common feature in many biologically active compounds and can serve as a key pharmacophore.
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Bromo Substituent: The bromine atom can act as a synthetic handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.
This compound could serve as a valuable building block for the synthesis of novel inhibitors of enzymes, modulators of receptors, or other therapeutic agents.
Safety and Handling
While a specific safety data sheet for 1-(2-bromo-4-fluorophenyl)cyclopentanamine is not available, precautions should be based on the known hazards of its precursors and structural analogs.
-
2-Bromo-4-fluoroaniline: This starting material is known to be an irritant.[4]
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General Precautions: It is recommended to handle the compound in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
1-(2-bromo-4-fluorophenyl)cyclopentanamine represents a promising, albeit not extensively documented, chemical entity with significant potential in the field of drug discovery. This technical guide has provided a comprehensive, scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route offers a practical approach for its preparation, and the outlined analytical methods will be crucial for its structural verification and purity assessment. Researchers and drug development professionals can leverage the information presented herein to explore the utility of this compound and its derivatives in the quest for novel and improved therapeutics.
References
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ResearchGate. The synthetic routes to cyclobutanes. Available from: [Link]
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PubMed. New and efficient routes to biomolecules substituted with cyclopentadienyltricarbonylrhenium and -technetium derivatives. Available from: [Link]
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Cheméo. Chemical Properties of 2-Bromo-4,6-difluoroaniline (CAS 444-14-4). Available from: [Link]
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PubChem. 2-Bromo-4-fluoroaniline. Available from: [Link]
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Semantic Scholar. Structural Properties and Quantum Chemical Analysis on a New Chalcone Derivative of (E)-3-(4-bromophenyl). Available from: [Link]
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OCR A-Level Chemistry. Synthetic routes. Available from: [Link]
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PMC. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Available from: [Link]
Sources
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